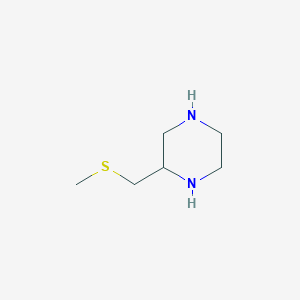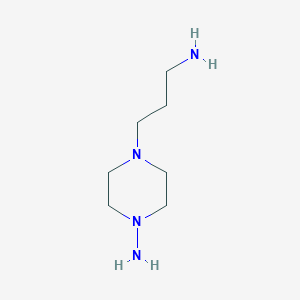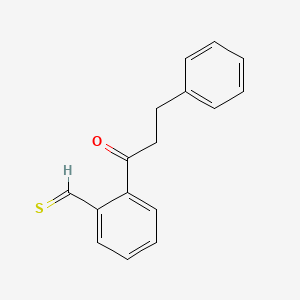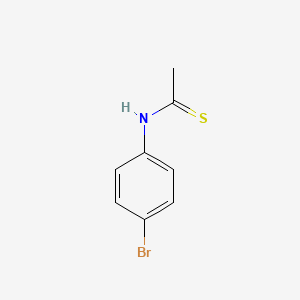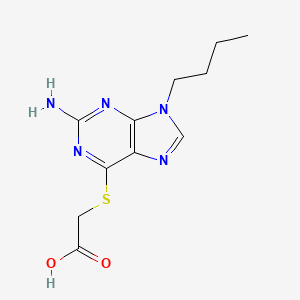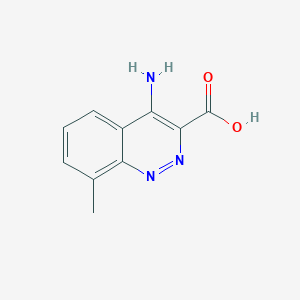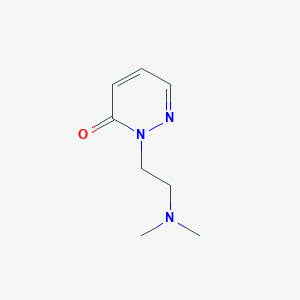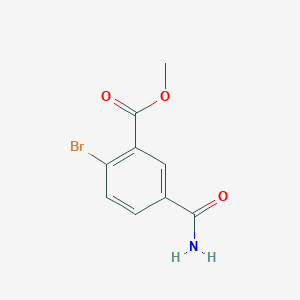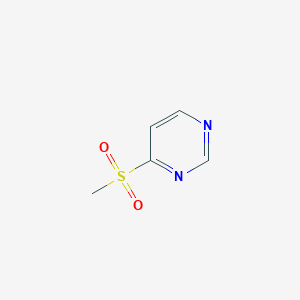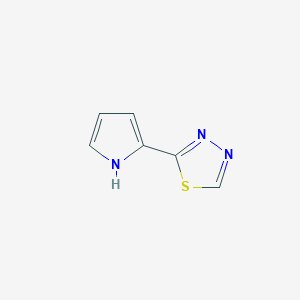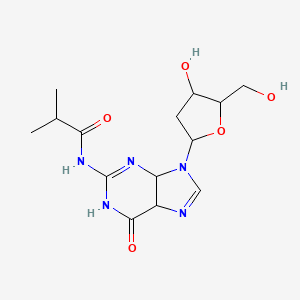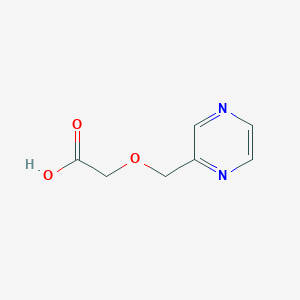
2-(Pyrazin-2-ylmethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrazin-2-ylmethoxy)acetic acid: is a chemical compound with the following structure:
CH3OOC-CH2N(C4H3N)O
It contains a pyrazine ring (with a methoxy group attached) and an acetic acid moiety
Preparation Methods
Synthetic Routes:
Suzuki–Miyaura Coupling:
Other Methods:
Industrial Production:
Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
2-(Pyrazin-2-ylmethoxy)acetic acid: can undergo various reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the pyrazine ring or the carboxylic acid group is possible.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine nitrogen or the methoxy group.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity due to its structural features.
Medicine: May have applications in drug discovery.
Industry: Limited information, but it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism of action remains unclear. its potential targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(pyrazin-2-ylmethoxy)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-12-4-6-3-8-1-2-9-6/h1-3H,4-5H2,(H,10,11) |
InChI Key |
BQMDQRXZNFJZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
